molecular formula C18H19F2N3O3 B2416171 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 2379976-02-8

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2416171
CAS No.: 2379976-02-8
M. Wt: 363.365
InChI Key: CNISGSDOKPLFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step may involve the alkylation of the pyrazine ring using cyclohexyl halides in the presence of a base.

    Attachment of the acetamide group: This can be done via acylation reactions using acetic anhydride or acetyl chloride.

    Incorporation of the difluorophenyl group: This step might involve nucleophilic aromatic substitution reactions using difluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the pyrazine ring or the acetamide group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexyl group may yield cyclohexanone, while reduction of the pyrazine ring could produce pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
  • 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-dichlorophenyl)acetamide
  • 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide may exhibit unique properties due to the presence of the difluorophenyl group. This group can influence the compound’s electronic properties, stability, and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3/c19-14-7-6-12(10-15(14)20)21-16(24)11-22-8-9-23(18(26)17(22)25)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNISGSDOKPLFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.